CAY10434

Overview

Description

CAY10434 is a chemical compound known for its role as a selective inhibitor of the enzyme cytochrome P450 4A11. This enzyme is involved in the synthesis of 20-hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone and renal function . This compound has been extensively studied for its potential therapeutic applications, particularly in the context of cardiovascular and renal diseases .

Mechanism of Action

Target of Action

CAY10434 primarily targets the 20-HETE synthase CYP4A11 , a member of the cytochrome P450 (CYP450) enzymes . This enzyme plays a crucial role in the metabolism of arachidonic acid, particularly in the vasculature and kidneys .

Mode of Action

This compound interacts with its target, CYP4A11, by inhibiting its function . It exhibits an IC50 value of 8.8 nM when tested in human renal microsomes . This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes it controls.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway . By inhibiting CYP4A11, this compound reduces the synthesis of 20-HETE, an important metabolite of arachidonic acid . This can lead to downstream effects on various physiological processes, including vascular function.

Pharmacokinetics

For instance, it is soluble in ethanol, DMSO, and DMF . These properties can influence the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The inhibition of CYP4A11 by this compound leads to a decrease in the production of 20-HETE . This can have various molecular and cellular effects, depending on the specific physiological context. For example, it has been reported that this compound can improve the contractile response to angiotensin II .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and composition of the surrounding medium . Additionally, factors such as temperature and light exposure could potentially impact the compound’s stability.

Biochemical Analysis

Biochemical Properties

CAY10434 plays a significant role in biochemical reactions, particularly as an inhibitor of the 20-HETE synthase CYP4A11 . This enzyme is part of the Cytochrome P450 family, which is involved in the metabolism of various molecules and chemicals within cells . By inhibiting CYP4A11, this compound can affect the production of 20-HETE, a metabolite of arachidonic acid .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an inhibitor of CYP4A11 . By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the CYP4A11 enzyme . This involves binding interactions with the enzyme, leading to its inhibition . The inhibition of CYP4A11 by this compound can lead to changes in the production of 20-HETE, thereby influencing various cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of arachidonic acid, where it inhibits the enzyme CYP4A11, affecting the production of 20-HETE

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10434 involves several steps, starting with the preparation of the core structure, which includes an imidazole ring and a phenoxy group. The key steps in the synthesis are as follows:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine.

Attachment of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide.

Final Assembly: The final step involves the coupling of the imidazole and phenoxy intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CAY10434 primarily undergoes the following types of reactions:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the imidazole ring, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .

Scientific Research Applications

CAY10434 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cytochrome P450 enzymes.

Biology: Investigated for its effects on cellular signaling pathways involving 20-hydroxyeicosatetraenoic acid.

Medicine: Explored for its potential therapeutic applications in treating cardiovascular and renal diseases.

Industry: Utilized in the development of new pharmaceuticals targeting cytochrome P450 enzymes

Comparison with Similar Compounds

Similar Compounds

CAY10462: Another selective inhibitor of cytochrome P450 4A11 with similar biological activities.

CYP4A11/CYP4F2-IN-1: A dual inhibitor of cytochrome P450 4A11 and cytochrome P450 4F2, used to study kidney and cardiovascular diseases

Uniqueness

CAY10434 is unique due to its high selectivity for cytochrome P450 4A11, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its high potency and selectivity distinguish it from other inhibitors, providing more precise insights into the enzyme’s functions .

Biological Activity

CAY10434 is a selective inhibitor of cytochrome P450 4A11 (CYP4A11), an enzyme crucial in the metabolism of arachidonic acid, particularly in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention for its potential therapeutic applications in cardiovascular and renal diseases due to its ability to modulate vascular tone and renal function through its biochemical interactions.

Target Enzyme

This compound specifically targets CYP4A11, which is involved in the conversion of arachidonic acid to 20-HETE. This metabolic pathway plays a significant role in regulating blood pressure and vascular resistance.

Inhibition Effects

By inhibiting CYP4A11, this compound decreases the production of 20-HETE, which can lead to altered vascular responses. The inhibition mechanism is characterized by competitive binding to the enzyme's active site, thereby preventing substrate access and subsequent product formation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway. This pathway is crucial for various physiological functions, including inflammation and blood pressure regulation.

Pharmacokinetics

This compound exhibits good solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its pharmacokinetic profile allows for effective application in both in vitro and in vivo studies.

Cellular Effects

This compound has been shown to influence cellular signaling pathways associated with 20-HETE. Research indicates that it can enhance responses to vasoconstrictors like angiotensin II, suggesting a complex role in vascular homeostasis.

Case Studies

- Vascular Response Modulation : A study indicated that treatment with this compound did not alter the maximum relaxation response to acetylcholine but enhanced the contractile response to angiotensin II in endothelium-intact arteries . This suggests a nuanced role in vascular reactivity.

- Impact on Hypertension Models : In animal models of hypertension, this compound has demonstrated efficacy in modulating blood pressure responses, providing insights into its potential use as a therapeutic agent.

- Renal Function Studies : Investigations into renal function have shown that inhibition of CYP4A11 by this compound may improve renal hemodynamics, indicating its potential utility in treating renal diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Selectivity | Potency |

|---|---|---|---|

| This compound | CYP4A11 | High | High |

| CAY10462 | CYP4A11 | Moderate | Moderate |

| CYP4A11/CYP4F2-IN-1 | CYP4A11 & CYP4F2 | Moderate | High |

This compound stands out due to its high selectivity for CYP4A11 compared to other inhibitors, making it a valuable tool for studying this specific enzyme's role in various biological processes.

Properties

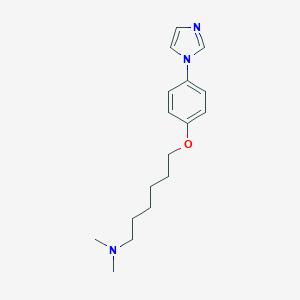

IUPAC Name |

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQJYUSSPRJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.